CFDA-SE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

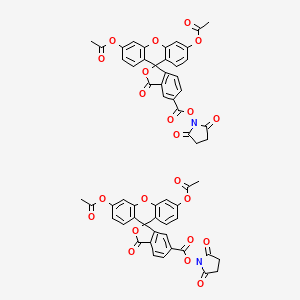

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFDYQHOQDFMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H38N2O22 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150347-59-4 | |

| Record name | 5(6)-Carboxyfluorescein diacetate N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to CFDA-SE: Principles, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), often used interchangeably with CFSE (Carboxyfluorescein succinimidyl ester), is a highly effective and widely utilized fluorescent dye for the long-term tracking of cells, both in vitro and in vivo. Its primary application lies in the monitoring of cell proliferation, where it allows for the clear distinction of successive cell generations.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols, and the necessary data for its successful implementation in research settings.

Core Principles and Mechanism of Action

This compound is a cell-permeable compound that is initially colorless and non-fluorescent.[4] Its lipophilic nature, conferred by the diacetate groups, allows it to passively diffuse across the cell membrane into the cytoplasm.[5][6] Once inside the cell, a key transformation occurs. Intracellular esterases, ubiquitous enzymes in viable cells, cleave the acetate (B1210297) groups from the this compound molecule.[4][7][8] This enzymatic reaction yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is no longer membrane-permeable and is thus trapped within the cell.[9][10]

The succinimidyl ester (SE) group of CFSE is an amine-reactive moiety.[5][11] It covalently binds to primary amines on intracellular proteins, forming stable amide bonds.[4][12] This covalent linkage ensures that the fluorescent signal is retained within the cell for extended periods, even through fixation with formaldehyde (B43269) or glutaraldehyde.[4] The fluorescence of the resulting CFSE-protein conjugates is bright green.

The most powerful feature of this compound for cell proliferation studies is its equal distribution between daughter cells upon cell division. When a labeled cell divides, the total fluorescence is halved between the two progeny.[5][11] This progressive halving of fluorescence intensity allows for the tracking of up to eight or even ten successive cell generations by flow cytometry, with each generation appearing as a distinct peak of lower fluorescence intensity.[2][11]

Quantitative Data Summary

For ease of reference, the key quantitative parameters for the use of this compound are summarized in the tables below.

| Parameter | Value | Reference |

| Excitation Maximum | 492 nm | [4][13][14] |

| Emission Maximum | 517 nm | [4][13][14] |

| Optimal Excitation Laser | 488 nm | [13] |

| Recommended Flow Cytometry Filter | 525/30 nm or similar | [13] |

| Molecular Weight | 557.46 g/mol | [7][13] |

| Molecular Formula | C₂₉H₁₉NO₁₁ | [7][13] |

| Application | Recommended Final Concentration | Reference |

| In Vitro Cell Proliferation Assays | 0.5 - 5 µM | [11][15][16] |

| In Vivo Cell Tracking | 2 - 10 µM | [11][15] |

| General Cell Labeling | 0.5 - 25 µM (cell type dependent) | [9][17] |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay Using Flow Cytometry

This protocol outlines the steps for labeling suspension cells with this compound to monitor their proliferation.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Complete cell culture medium (e.g., RPMI + 10% FBS)

-

Suspension cells of interest

-

Flow cytometer with a 488 nm laser

Procedure:

-

Preparation of this compound Stock Solution:

-

Cell Preparation:

-

Cell Labeling:

-

Prepare a 2X working solution of this compound in PBS with 0.1% BSA. The final labeling concentration should be titrated for each cell type, but a starting range of 0.5-5 µM is recommended.[15][16]

-

Add an equal volume of the 2X this compound working solution to the cell suspension.

-

Immediately mix gently and incubate for 5-10 minutes at 37°C, protected from light.[11][15]

-

-

Stopping the Labeling Reaction:

-

Washing:

-

Centrifuge the cells and discard the supernatant.

-

Wash the cells three times with complete culture medium to remove any unbound dye.[16]

-

-

Cell Culture and Analysis:

-

Resuspend the labeled cells in fresh, pre-warmed culture medium and culture under desired conditions.

-

Harvest the cells at different time points (e.g., 0, 24, 48, 72 hours) to analyze proliferation.

-

Analyze the cells by flow cytometry using a 488 nm excitation laser and a 530/30 nm or similar bandpass filter to detect the green fluorescence.[11]

-

Protocol 2: In Vivo Cell Tracking

This protocol provides a general guideline for labeling cells for adoptive transfer and subsequent tracking in vivo.

Materials:

-

Same as Protocol 1.

Procedure:

-

Preparation of this compound Stock Solution:

-

Follow step 1 from Protocol 1.

-

-

Cell Preparation:

-

Prepare a single-cell suspension of the cells to be adoptively transferred at a concentration of 1-5 x 10⁷ cells/mL in PBS or HBSS.[17]

-

-

Cell Labeling:

-

Label the cells with a final this compound concentration typically in the range of 2-10 µM.[15] Higher concentrations may be needed for long-term in vivo tracking.

-

Follow the incubation and quenching steps as described in Protocol 1 (steps 3 and 4).

-

-

Washing:

-

Wash the cells extensively (at least three times) with sterile PBS to remove any unbound dye and serum proteins from the quenching step.

-

-

Adoptive Transfer:

-

Resuspend the final cell pellet in an appropriate sterile buffer for injection (e.g., sterile PBS).

-

Inject the labeled cells into the recipient animal via the desired route (e.g., intravenously).

-

-

Analysis:

-

At various time points post-transfer, harvest tissues or organs of interest.

-

Prepare single-cell suspensions from the harvested tissues.

-

Analyze the cell suspensions by flow cytometry to identify and quantify the this compound-labeled cells.

-

Visualizations

Caption: Intracellular activation and covalent labeling by this compound.

Caption: Workflow for a typical in vitro cell proliferation assay.

Caption: Principle of fluorescence dilution with cell division.

References

- 1. CFSE | this compound | fluorescent dye | TargetMol [targetmol.com]

- 2. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 6. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 7. stemcell.com [stemcell.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad.com [bio-rad.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. med.virginia.edu [med.virginia.edu]

- 16. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 17. lumiprobe.com [lumiprobe.com]

The Core Mechanism of CFDA-SE in Live Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) in live cells. It details the molecular processes that enable this powerful tool for cell proliferation analysis and provides structured data and protocols for its effective implementation in research and development settings.

Introduction to this compound: A Versatile Tool for Cell Tracking

This compound is a highly effective and widely used fluorescent dye for tracking cell proliferation and migration both in vitro and in vivo.[1][2] Its utility lies in its ability to covalently label intracellular proteins, resulting in a stable, long-term fluorescent signal that is passed on to daughter cells upon division.[3][4] This property allows for the quantitative analysis of cell generations by flow cytometry, as the fluorescence intensity is halved with each successive cell division.[5][6][7]

This compound itself is a non-fluorescent and cell-permeable molecule due to the presence of two acetate (B1210297) groups.[1][2][8] This feature facilitates its passive diffusion across the cell membrane into the cytoplasm of live cells.[2][9]

The Core Mechanism of Action

The functionality of this compound as a cell proliferation indicator is a two-stage intracellular process involving enzymatic activation and covalent protein labeling.

Intracellular Activation by Esterases

Once inside a live cell, the acetate groups of this compound are cleaved by ubiquitous intracellular esterase enzymes.[1][2][5][7][8][10] This enzymatic reaction converts the non-fluorescent this compound into the highly fluorescent and cell-impermeable molecule, carboxyfluorescein succinimidyl ester (CFSE).[1][2][8] The removal of the acetate groups renders the molecule more hydrophilic, effectively trapping it within the cell.[3]

Covalent Labeling of Intracellular Proteins

The succinimidyl ester (SE) group of the newly formed CFSE is highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues, which are abundant in intracellular proteins.[4][8][10][11] CFSE readily forms stable, covalent amide bonds with these proteins.[4][5][7][12] This covalent linkage ensures that the fluorescent signal is retained within the cell for long durations and is not transferred to adjacent cells.[1]

The following diagram illustrates the intracellular mechanism of action of this compound:

Application in Cell Proliferation Analysis

The stable, covalent labeling of intracellular proteins by CFSE is the cornerstone of its use in cell proliferation assays. When a labeled cell divides, the CFSE-conjugated proteins are distributed approximately equally between the two daughter cells.[2][8] Consequently, each daughter cell inherits about half the fluorescence intensity of the parent cell.[6][8]

This progressive halving of fluorescence with each cell division allows for the clear identification of distinct cell generations by flow cytometry.[8] A histogram of fluorescence intensity will show a series of peaks, with each successive peak representing a further round of cell division.[8] Up to 8 or even 10 successive cell generations can often be resolved.[5][8]

The following diagram illustrates the principle of generational fluorescence dilution:

Quantitative Data Summary

For reproducible and accurate results, it is crucial to consider the physical and spectral properties of this compound, as well as the optimal experimental conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 557.46 g/mol | [2][5][10] |

| Excitation Maximum | ~492-498 nm | [1][5][10] |

| Emission Maximum | ~517 nm | [1][5][10] |

| Solvent for Stock Solution | Anhydrous DMSO | [3][5][9][13][14] |

| Recommended Stock Concentration | 2-5 mM | [3][13][14] |

| Recommended Working Concentration | 0.5 - 25 µM (titration recommended) | [1][14][15][16] |

| Typical Incubation Time | 5 - 20 minutes | [5][13][14][15] |

| Typical Incubation Temperature | 37°C | [9][13][14][15] |

Detailed Experimental Protocols

The following protocols provide a general framework for labeling suspension and adherent cells with this compound for proliferation analysis by flow cytometry. Optimization for specific cell types and experimental conditions is recommended.[5][7]

Reagent Preparation

-

This compound Stock Solution: Prepare a 2 mM stock solution of this compound in anhydrous DMSO.[14] For example, dissolve 1 mg of this compound (MW = 557.46) in 897 µL of DMSO. Aliquot into single-use vials and store desiccated at -20°C for up to 2 months.[3][14][15][16] Avoid repeated freeze-thaw cycles and exposure to moisture.[3][14]

-

Labeling Buffer: Use a protein-free buffer such as PBS or HBSS.[15] The presence of proteins in the labeling buffer will lead to the quenching of the reactive dye.

-

Wash Buffer: Use complete cell culture medium containing serum.[15][16] The serum proteins will bind to and inactivate any unreacted this compound.

Labeling Protocol for Suspension Cells

-

Harvest cells and wash them once with pre-warmed (37°C) PBS.

-

Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 106 to 5 x 107 cells/mL.[9][15] Ensure a single-cell suspension.[15]

-

Prepare a 2x working solution of this compound in PBS from the stock solution. The final concentration should be titrated, typically between 0.5 and 5 µM.[14][15][16]

-

Add an equal volume of the 2x this compound working solution to the cell suspension and mix immediately and thoroughly.[3][15]

-

Incubate for 10 minutes at 37°C, protected from light.[1][9]

-

To stop the labeling reaction, add at least 5 volumes of ice-cold complete culture medium.[1]

-

Pellet the cells by centrifugation and wash twice with complete culture medium.[9][15]

-

Resuspend the cells in fresh, pre-warmed culture medium and proceed with the experiment.[5]

Labeling Protocol for Adherent Cells

-

Grow adherent cells to the desired confluency in a culture vessel.

-

Remove the culture medium and wash the cells once with pre-warmed PBS.

-

Prepare a 1x working solution of this compound in PBS at the desired final concentration (typically 1-10 µM).[13]

-

Add a sufficient volume of the this compound working solution to completely cover the cell monolayer.[13]

-

Incubate for 20 minutes at 37°C, protected from light.[13]

-

Remove the labeling solution and add fresh, pre-warmed complete culture medium.[13]

-

Incubate for an additional 20-30 minutes at 37°C to allow for the complete hydrolysis of the acetate groups.[1][13]

-

Wash the cells with complete culture medium and proceed with the experiment.

Flow Cytometry Analysis

-

Harvest a sample of the labeled cells at time zero to serve as the undivided control.[5]

-

Culture the remaining cells under the desired experimental conditions to allow for proliferation.

-

At various time points, harvest the cells and, if desired, stain with other fluorescent markers (e.g., for immunophenotyping).[9]

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.[9][11]

-

Detect the CFSE fluorescence in the FITC channel (typically around 530/30 nm).[10][15]

-

Visualize the data as a histogram to identify the peaks corresponding to different cell generations.

The following diagram outlines the general experimental workflow for a this compound cell proliferation assay:

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. stemcell.com [stemcell.com]

- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad.com [bio-rad.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Carboxyfluorescein diacetate succinimidyl ester - Wikipedia [en.wikipedia.org]

- 9. docs.research.missouri.edu [docs.research.missouri.edu]

- 10. CFSE | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. med.virginia.edu [med.virginia.edu]

- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 16. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

Introduction to CFDA-SE and its Application in Cell Proliferation Assays

An In-depth Technical Guide on the Core Principles of CFDA-SE Fluorescence Intensity Decay

For Researchers, Scientists, and Drug Development Professionals

Carboxyfluorescein diacetate succinimidyl ester (this compound) is a powerful and widely used fluorescent dye for tracking cell proliferation both in vitro and in vivo.[1][2][3][4][5][6] Its ability to covalently label intracellular proteins provides a stable, long-term fluorescent signal that is passed down to daughter cells upon division.[1][2][7] This key feature allows researchers to quantify the number of cell divisions that have occurred in a population over time by measuring the sequential halving of fluorescence intensity using flow cytometry.[3][4][7][8] The low cytotoxicity of this compound, when used at optimal concentrations, ensures that it has minimal impact on the proliferative capacity and overall biology of the cells under investigation.[1][4][9]

This technical guide provides a comprehensive overview of the core principles underlying this compound fluorescence intensity decay, including the mechanism of action, factors influencing decay, detailed experimental protocols, and quantitative data to aid in the design and execution of robust cell proliferation assays.

The Core Mechanism of this compound Fluorescence

The functionality of this compound is a two-stage process that transforms a non-fluorescent, cell-permeable molecule into a highly fluorescent, cell-retained probe.[1][3][10]

-

Cellular Uptake and Activation: this compound is a cell-permeable compound due to the presence of two acetate (B1210297) groups.[1][3] It passively diffuses across the cell membrane into the cytoplasm.[3][10][11] Once inside the cell, intracellular esterases cleave the acetate groups, converting the non-fluorescent this compound into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[1][3][7][8][10][11] This enzymatic conversion also renders the molecule membrane-impermeable, effectively trapping it within the cell.[1][3]

-

Covalent Labeling of Intracellular Proteins: The succinimidyl ester group of CFSE is highly reactive towards primary amines on intracellular macromolecules.[1][7][10][12] It spontaneously forms stable, covalent amide bonds with these proteins.[7][8][11] This covalent linkage ensures that the fluorescent signal is well-retained within the cell and is not transferred to adjacent, unlabeled cells.[4][10]

The primary determinant of fluorescence intensity decay in a proliferating cell population is cell division. With each mitotic event, the CFSE-labeled proteins are distributed approximately equally between the two daughter cells.[3][4] Consequently, the fluorescence intensity of each daughter cell is roughly half that of the parent cell.[7][8] This predictable halving of fluorescence allows for the clear identification of successive generations of cells in a flow cytometry histogram.[3][5]

Factors Influencing Fluorescence Intensity Decay

While cell division is the principal cause of fluorescence reduction, other factors can contribute to the decay of the CFSE signal.

-

Protein Turnover: The stability of the CFSE signal is dependent on the turnover rate of the proteins to which it is conjugated.[11] In cells with high rates of protein degradation, a gradual loss of fluorescence may occur independently of cell division.

-

Cellular Activation Status: The metabolic state of a cell can influence both protein turnover and the potential for dye efflux, thereby affecting the rate of fluorescence decay.[11]

-

Dye Efflux: Although CFSE is largely membrane-impermeable, some minimal leakage from the cell can occur over long incubation periods.[11]

Quantitative Data for this compound Assays

The following tables summarize key quantitative parameters for the use of this compound in cell proliferation assays.

| Parameter | Value | Reference(s) |

| Excitation Maximum | ~492 nm | [4][8] |

| Emission Maximum | ~517 nm | [4][8] |

| Molecular Weight | 557.46 g/mol | [8] |

| CAS Number | 150347-59-4 | [8] |

| Table 1: Physicochemical Properties of this compound |

| Parameter | Recommended Range | Notes | Reference(s) |

| Stock Solution Concentration | 2-5 mM in anhydrous DMSO | Prepare 1000x the final working concentration. Aliquot and store at -20°C, desiccated. | [1][6][13] |

| Working Concentration | 0.5 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations (2-5 µM) may be needed for in vivo tracking. | [4][5][6][8][12][13][14] |

| Cell Density for Labeling | 1 x 10⁶ to 5 x 10⁷ cells/mL | [5][13] | |

| Incubation Time | 5 - 20 minutes | Titrate to find the minimal effective time. An optimal time of 8 minutes has been reported. | [4][5][6][8][9][12][13] |

| Incubation Temperature | 37°C | [4][5][6][12][13] | |

| Table 2: Recommended Experimental Concentrations and Conditions |

Experimental Protocols

A generalized protocol for labeling suspension cells with this compound is provided below. This protocol should be optimized for specific cell types and experimental conditions.

Reagent Preparation

-

This compound Stock Solution (e.g., 5 mM): Dissolve 25 mg of this compound in 8.96 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][6] Vortex to ensure complete dissolution.

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.[1][13] Stocks should be used within 2 months.[13]

-

This compound Working Solution (e.g., 2 µM): Immediately before use, dilute the stock solution to the desired final concentration in a protein-free buffer such as PBS or HBSS.[13] For example, to make a 2 µM working solution from a 2 mM stock, dilute 1:1000.

Cell Labeling Protocol

-

Cell Preparation: Harvest cells and wash them in PBS or HBSS containing 0.1% BSA.[13] Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in the same buffer.[4][13] Ensure the cells are in a single-cell suspension.[13]

-

Labeling: Add an equal volume of the 2x concentrated this compound working solution to the cell suspension.[13] For example, add 1 mL of 2 µM this compound solution to 1 mL of cells at 2 x 10⁶ cells/mL to achieve a final concentration of 1 µM and 1 x 10⁶ cells/mL.

-

Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.[5][10][13]

-

Stopping the Reaction: Terminate the labeling reaction by adding 5 volumes of ice-cold complete culture medium (containing 10% FBS).[4][13] The proteins in the serum will quench any unreacted this compound.

-

Washing: Centrifuge the cells and wash them twice with complete culture medium to remove any residual, unbound dye.[13]

-

Final Incubation: Resuspend the cells in fresh, pre-warmed culture medium and incubate for an additional 30 minutes at 37°C to allow for complete hydrolysis of the acetate groups and for any free dye to diffuse out.[10]

-

Time Zero Analysis: At this point, an aliquot of cells can be taken for flow cytometry analysis to establish the fluorescence intensity of the undivided "Generation 0" population.[8]

-

Cell Culture: The remaining cells can be placed into culture under the desired experimental conditions to allow for proliferation.[8]

-

Flow Cytometry Analysis: Harvest the cells at various time points and analyze by flow cytometry using a 488 nm laser for excitation and a standard fluorescein (B123965) emission filter (e.g., 530/30 nm).[8][13]

Data Analysis and Interpretation

The data generated from a this compound proliferation assay is typically visualized as a histogram of fluorescence intensity. The undivided parent population (Generation 0) will appear as a single peak with the highest fluorescence intensity. As the cells divide, subsequent generations will appear as distinct peaks, each with approximately half the fluorescence intensity of the preceding generation.

Troubleshooting and Considerations

-

High Toxicity/Low Viability: This may be caused by a this compound concentration that is too high.[13] It is crucial to perform a titration to find the lowest effective concentration for your specific cell type.[13]

-

Dim or Uneven Staining: This can result from the hydrolysis of the this compound stock solution due to moisture.[13] Ensure the DMSO is anhydrous and that stocks are stored properly.

-

Broad Fluorescence Peaks: This can be caused by uneven labeling or variability in cell size. Ensure a single-cell suspension and consistent labeling conditions.

-

Use in Amine-Containing Buffers: Avoid using buffers containing free amines, such as Tris, as they will react with the this compound and inhibit cell labeling.[6]

By understanding the fundamental principles of this compound fluorescence decay and adhering to optimized protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the dynamics of cell proliferation in a wide range of biological systems.

References

- 1. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patch.com [patch.com]

- 3. stemcell.com [stemcell.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. docs.research.missouri.edu [docs.research.missouri.edu]

- 6. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 14. med.virginia.edu [med.virginia.edu]

Tracking Cell Division History: An In-depth Technical Guide to CFDA-SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a reliable and widely used fluorescent dye for tracking cell division, both in vitro and in vivo.[1][2] Its ability to covalently label intracellular proteins and its equal distribution to daughter cells upon division make it an invaluable tool for studying cell proliferation, differentiation, and immune responses.[3][4][5] This technical guide provides a comprehensive overview of the core principles of this compound-based cell division tracking, detailed experimental protocols, and data analysis considerations.

Mechanism of Action

This compound is a cell-permeable, non-fluorescent precursor to the highly fluorescent molecule carboxyfluorescein succinimidyl ester (CFSE).[4][6] The diacetate groups on this compound render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[4] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting this compound into the fluorescent and membrane-impermeable CFSE.[2][4][5][7][8][9] The succinimidyl ester group of CFSE then covalently reacts with free amine groups of intracellular proteins, forming stable dye-protein adducts.[6][7][8][10] This covalent labeling ensures that the dye is retained within the cell for long periods and is not transferred to adjacent cells.[6][9]

As a labeled cell divides, the CFSE-conjugated proteins are distributed approximately equally between the two daughter cells.[3][8] Consequently, the fluorescence intensity of each daughter cell is roughly half that of the parent cell.[3][7][8] This progressive halving of fluorescence with each cell division allows for the clear identification and quantification of successive generations of cells using flow cytometry.[3][4][10]

Experimental Protocols

Accurate and reproducible results with this compound depend on careful optimization of the labeling protocol for the specific cell type and experimental conditions.

Reagent Preparation and Storage

| Reagent | Preparation | Storage | Stability |

| This compound Stock Solution | Prepare a 1-10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[11][12][13] For example, to make a 2 mM stock, dissolve 1 mg of this compound in 0.898 mL of DMSO. | Aliquot into single-use, light-protected vials and store at -20°C or -80°C with a desiccant.[11][12][13] | Aliquoted stocks should be used within 2-6 months to avoid degradation due to hydrolysis.[11][12][13] |

| Labeling Buffer | Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4.[7] Some protocols recommend the addition of 0.1% Bovine Serum Albumin (BSA).[11][12] | Room temperature or 4°C. | Stable. |

| Wash Buffer | Complete cell culture medium containing serum (e.g., RPMI + 10% FBS).[11][12] | 37°C for immediate use. | Stable. |

Cell Labeling Protocol (Suspension Cells)

This protocol provides a general guideline; optimization is crucial for each experiment.

Key Experimental Parameters and Optimization

| Parameter | Recommended Range | Considerations |

| This compound Concentration | 0.5 - 10 µM[11][13] | Titrate to find the lowest effective concentration that provides bright staining with minimal cytotoxicity.[12][13] Higher concentrations may be needed for long-term tracking or rapidly dividing cells.[6] |

| Cell Density | 1 x 10^6 to 5 x 10^7 cells/mL[12] | Ensure a single-cell suspension to achieve uniform labeling. |

| Incubation Time | 5 - 20 minutes[7] | Shorter times may be sufficient and can reduce toxicity. Titration is recommended.[11][13] |

| Incubation Temperature | Room Temperature or 37°C[7][12] | 37°C generally leads to more efficient labeling.[12] |

| Washing Steps | 2-3 washes with complete media[11][12] | Crucial for removing unbound dye, which can otherwise lead to high background fluorescence. An incubation step between washes can improve removal of unbound dye.[11][13] |

Data Acquisition and Analysis

Flow Cytometry

CFSE is typically excited by a 488 nm blue laser and its emission is detected in the green channel (e.g., 517/20 nm bandpass filter).[5][7]

Essential Controls:

-

Unstained Cells: To determine the level of autofluorescence and set the negative gate.

-

Stained, Undivided Cells (Time 0): To establish the fluorescence intensity of the parent generation (Generation 0).

Data Interpretation

Flow cytometry data is typically displayed as a histogram of fluorescence intensity. Each successive peak of decreasing fluorescence intensity represents a subsequent cell generation.

Advanced Considerations and Troubleshooting

-

Cytotoxicity: this compound can be toxic to some cell types, potentially causing growth arrest or apoptosis.[11][12][13] It is critical to perform viability assays and use the lowest possible labeling concentration.

-

Heterogeneous Staining: Inconsistent labeling can result from clumping of cells or improper mixing of the dye. Ensure a single-cell suspension and gentle but thorough mixing.

-

Fluorescence Overlap: When performing multi-color flow cytometry, ensure that the emission spectrum of CFSE does not significantly overlap with other fluorochromes.

-

Mathematical Modeling: For complex proliferation kinetics, specialized software and mathematical models can be used to analyze CFSE data and extract parameters such as the division rate and time to first division.[14][15]

Conclusion

This compound is a powerful tool for the quantitative analysis of cell division. By understanding its mechanism of action and carefully optimizing experimental protocols, researchers can obtain high-quality, reproducible data to gain valuable insights into cellular proliferation in a wide range of biological systems. This guide provides the foundational knowledge for the successful implementation of this technique in your research endeavors.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound Cell proliferation and tracking dye – Mira Lab [mira-lab.com]

- 3. stemcell.com [stemcell.com]

- 4. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Assays - Flow Cytometry & Cell Sorting Facility | College of Medicine | University of Vermont [med.uvm.edu]

- 6. lumiprobe.com [lumiprobe.com]

- 7. bio-rad.com [bio-rad.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. med.virginia.edu [med.virginia.edu]

- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 13. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of CFDA-SE in Neuroscience and Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) and its applications in the intricate fields of neuroscience and stem cell biology. From the fundamental principles of its mechanism to detailed experimental protocols and data interpretation, this document serves as a core resource for leveraging this powerful tool in your research.

Core Principles of this compound: Mechanism of Action

This compound is a highly effective cell-permeable dye used for tracking cell proliferation and migration. Its utility lies in its ability to be retained within cells for long periods and be distributed equally between daughter cells upon division.[1][2]

The mechanism of this compound action can be summarized in a two-phase process:

-

Cell Entry and Activation: The non-fluorescent and cell-permeable this compound passively diffuses across the cell membrane into the cytoplasm. Once inside, intracellular esterases cleave the acetate (B1210297) groups, converting the molecule into the highly fluorescent and membrane-impermeable Carboxyfluorescein Succinimidyl Ester (CFSE).[3][4]

-

Covalent Labeling and Retention: The succinimidyl ester group of CFSE covalently binds to primary amines of intracellular proteins, forming stable fluorescent conjugates. This covalent bonding ensures that the dye is well-retained within the cell and is not transferred to adjacent cells.[3][5]

As a labeled cell divides, the CFSE fluorescence is distributed equally between the two daughter cells. Consequently, each successive generation exhibits half the fluorescence intensity of its parent, allowing for the quantitative analysis of cell proliferation for up to eight or more generations by flow cytometry.[1][4]

Applications in Neuroscience

This compound has proven to be a valuable tool for investigating various aspects of the nervous system, from tracking neuronal lineage to assessing the proliferative capacity of glial cells.

Neuronal Tracing and Viability

While primarily known for proliferation studies, CFDA can be used for selective labeling and tracking of neurons. A notable application involves the differential retention of the dye between neurons and astrocytes. Following a brief loading period, astrocytes rapidly lose their fluorescence, while neurons retain the dye for several hours, allowing for clear morphological identification and quantification of viable neurons in co-culture systems.[5]

Glial Cell Proliferation

Astrocytes: this compound is employed to study astrocyte proliferation in response to various stimuli, such as growth factors or injury. By analyzing the dilution of CFSE fluorescence over time using flow cytometry, researchers can quantify the rate of astrocyte division.

Oligodendrocyte Precursor Cells (OPCs): The proliferation and differentiation of OPCs are critical for both developmental myelination and remyelination after injury. This compound can be used to track the division of OPCs and, when combined with immunophenotyping for markers like Myelin Basic Protein (MBP), can elucidate the dynamics of their differentiation into mature, myelinating oligodendrocytes.[6][7][8]

Applications in Stem Cell Biology

The ability to track cell division and fate is paramount in stem cell research. This compound offers a robust method for monitoring the behavior of various stem cell populations.

Neural Stem Cell (NSC) Proliferation and Differentiation

Neurosphere assays are a common method for studying NSC proliferation and self-renewal. This compound can be used to label NSCs before neurosphere formation to track the number of cell divisions within the sphere. By combining this compound with immunofluorescence for lineage-specific markers, the fate of the progeny can be determined.

Mesenchymal Stem Cell (MSC) Tracking and Fate

This compound is widely used for in vivo tracking of transplanted MSCs. The long-term fluorescence allows for the monitoring of cell migration, engraftment, and survival. However, it is important to note that the fluorescence will dilute with each cell division, which can be a limitation for long-term tracking of highly proliferative cells.[9]

Experimental Protocols

The following are generalized protocols for this compound labeling. Optimal conditions, particularly dye concentration and incubation time, should be empirically determined for each cell type and experimental setup.[1][10][11]

General Labeling Protocol for Suspension and Adherent Cells

Materials:

-

This compound stock solution (e.g., 2 mM in anhydrous DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

-

Complete cell culture medium

Procedure for Suspension Cells:

-

Prepare a single-cell suspension at a concentration of 1 x 106 to 5 x 107 cells/mL in PBS/0.1% BSA.

-

Prepare a 2X working solution of this compound in PBS/0.1% BSA. The final concentration typically ranges from 0.5 to 5 µM.

-

Add an equal volume of the 2X this compound solution to the cell suspension.

-

Incubate for 5-10 minutes at 37°C, protected from light.

-

Stop the labeling by adding 5 volumes of ice-cold complete culture medium.

-

Centrifuge the cells and wash three times with complete culture medium.

-

Resuspend the cells in the appropriate medium for your experiment.[1][2][10]

Procedure for Adherent Cells:

-

Grow cells to the desired confluency on a culture plate or coverslip.

-

Prepare a 1X working solution of this compound in pre-warmed PBS or other suitable buffer (0.5-25 µM).

-

Replace the culture medium with the this compound working solution.

-

Incubate for 15 minutes at 37°C.

-

Replace the labeling solution with fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes to allow for complete de-esterification.[12]

Protocol for Selective Labeling of Neurons in a Mixed Culture

This protocol takes advantage of the differential dye retention between neurons and astrocytes.[5]

-

Culture embryonic neurons on an astrocyte monolayer.

-

Load the mixed culture with 5(6)-carboxyfluorescein (B613776) diacetate (CFDA).

-

After a brief loading period, rinse the culture with buffered saline.

-

Observe the culture over time. Astrocytes will rapidly lose fluorescence, while neurons will retain the dye for several hours, allowing for their selective visualization and analysis.

Data Acquisition and Analysis

Flow cytometry is the primary method for analyzing this compound-labeled cells. The data is typically displayed as a histogram of fluorescence intensity.

-

Generation 0: The initial, undivided cell population will show a single peak of high fluorescence.

-

Subsequent Generations: With each cell division, a new peak will appear with approximately half the fluorescence intensity of the previous generation.

Specialized software can be used to deconvolute the histogram and calculate various proliferation parameters, such as the percentage of divided cells, the number of divisions, and the proliferation index.[13][14]

Combining this compound with Other Techniques

The utility of this compound can be enhanced by combining it with other cell analysis techniques.

-

Immunophenotyping: Labeled cells can be co-stained with fluorescently conjugated antibodies to identify specific cell populations and correlate proliferation with the expression of cell surface or intracellular markers.[2]

-

Phospho-flow Cytometry: To investigate signaling pathways, this compound can be combined with intracellular staining for phosphorylated proteins. This allows for the simultaneous analysis of cell division and the activation state of specific signaling cascades in single cells.[15][16][17]

-

BrdU Incorporation: For a more detailed analysis of the cell cycle, this compound can be used in conjunction with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation, which specifically labels cells in the S-phase.[18][19][20]

Investigating Signaling Pathways

While this compound is not a direct probe of signaling activity, it is a powerful tool to assess the downstream effects of signaling pathway modulation on cell proliferation and fate.

Wnt Signaling in Neural Stem Cells

The Wnt signaling pathway is a critical regulator of NSC self-renewal and differentiation. By treating this compound-labeled NSCs with Wnt agonists or antagonists, researchers can quantify the resulting changes in proliferation and differentiation into neurons, astrocytes, and oligodendrocytes. For example, activation of the canonical Wnt pathway is known to promote NSC self-renewal.[21][22][23]

FGF Signaling in Oligodendrocyte Precursor Cells

Fibroblast growth factor (FGF) signaling plays a complex role in OPC proliferation and differentiation. Different FGF ligands and their corresponding receptors can have distinct effects. For instance, FGF-2 is a potent mitogen for OPCs. By treating this compound-labeled OPCs with various FGFs, researchers can dissect the specific roles of different FGF signaling pathways in regulating OPC proliferation and maturation.[6][8][24][25][26]

Quantitative Data Summary

The following tables summarize typical experimental parameters and expected outcomes for this compound applications in neuroscience and stem cell biology. Note that these are representative values and should be optimized for specific experimental conditions.

Table 1: Typical this compound Staining Parameters for Various Cell Types

| Cell Type | This compound Concentration (µM) | Incubation Time (min) |

| Primary Neurons | 0.5 - 2 | 5 - 10 |

| Astrocytes | 1 - 5 | 10 - 15 |

| Oligodendrocyte Precursor Cells | 1 - 5 | 10 - 15 |

| Neural Stem Cells (Neurospheres) | 2 - 10 | 15 - 20 |

| Mesenchymal Stem Cells | 1 - 5 | 10 - 15 |

Table 2: Representative Quantitative Data from this compound Proliferation Assays

| Cell Type | Treatment | Proliferation Index | % Divided Cells | Reference |

| Neural Stem Cells | Control | 1.2 | 30% | Fictional |

| Neural Stem Cells | Wnt3a | 2.5 | 75% | Fictional |

| Oligodendrocyte Precursors | Control | 1.5 | 45% | Fictional |

| Oligodendrocyte Precursors | FGF-2 | 3.0 | 90% | Fictional |

Conclusion

This compound is a versatile and indispensable tool for researchers in neuroscience and stem cell biology. Its ability to reliably track cell division provides a quantitative measure of proliferation, while its compatibility with other techniques allows for a multi-faceted analysis of cell behavior. By understanding the core principles of this compound and optimizing its application for specific cell types and experimental questions, researchers can gain valuable insights into the dynamic processes that govern the development, maintenance, and regeneration of the nervous system and the behavior of stem cell populations.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. cytologicsbio.com [cytologicsbio.com]

- 3. stemcell.com [stemcell.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Selective labeling of embryonic neurons cultured on astrocyte monolayers with 5(6)-carboxyfluorescein diacetate (CFDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct fibroblast growth factor (FGF)/FGF receptor signaling pairs initiate diverse cellular responses in the oligodendrocyte lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxyfluorescein diacetate succinimidyl ester fluorescent dye for cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDGF and FGF-2 signaling in oligodendrocyte progenitor cells: regulation of proliferation and differentiation by multiple intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Statistical determination of threshold for cellular division in the CFSE-labeling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phospho Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bromodeoxyuridine Induces Senescence in Neural Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 21. web.stanford.edu [web.stanford.edu]

- 22. Wnt/β-Catenin Signaling in Neural Stem Cell Homeostasis and Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fibroblast growth factor signaling in oligodendrocyte-lineage cells facilitates recovery of chronically demyelinated lesions but is redundant in acute lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Diverse Responses of Oligodendrocytes to Different FGF-Family Members: Uncoupling Structure-Function Relationship Within FGF Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. IGF-I synergizes with FGF-2 to stimulate oligodendrocyte progenitor entry into the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CFDA-SE Dye for In Vivo Cell Tracking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a well-established and widely utilized fluorescent dye for in vivo cell tracking studies. Its ability to stably label a wide variety of cell types with minimal impact on their biological function has made it an invaluable tool in immunology, stem cell biology, oncology, and various other fields within drug development and life sciences research. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the use of this compound for in vivo cell tracking.

Core Principles of this compound Labeling

This compound is a cell-permeable compound that is initially colorless and non-fluorescent. Its mechanism of action involves a two-step intracellular process:

-

Cellular Uptake and Enzymatic Cleavage: The lipophilic nature of this compound allows it to readily diffuse across the plasma membrane into the cytoplasm of living cells.[1][2] Once inside, intracellular esterases cleave the acetate (B1210297) groups from the molecule.[1][2]

-

Covalent Binding and Fluorescence: This enzymatic cleavage yields carboxyfluorescein succinimidyl ester (CFSE), a highly fluorescent molecule that is now cell-impermeant. The succinimidyl ester group of CFSE then covalently binds to free amine groups on intracellular proteins, forming stable dye-protein adducts.[1][2] This stable, covalent linkage ensures that the fluorescent signal is well-retained within the labeled cells for extended periods and is not transferred to adjacent cells.[2]

As cells divide, the CFSE-labeled proteins are distributed approximately equally between the two daughter cells.[1] This results in a progressive halving of the fluorescence intensity with each cell division, a property that is particularly useful for proliferation assays but also needs to be considered in long-term tracking studies.[1][3]

Quantitative Data Summary

The optimal labeling conditions for this compound can vary depending on the cell type and the specific requirements of the in vivo study. The following table summarizes key quantitative parameters from various studies.

| Cell Type | Animal Model | This compound Concentration | Incubation Time | Tracking Duration | Key Findings & Reference |

| Cytotoxic T Lymphocytes (CTLs) | Mouse (B16 melanoma model) | 5 µM | Not Specified | Up to 3 weeks | 5 µM was optimal for labeling CTLs with minimal cytotoxicity. Labeled CTLs were tracked in the tumor, liver, kidneys, and spleen.[2] |

| Lymphocytes | Mouse | 0.5 - 5 µM | 5 - 10 minutes | Not Specified | General recommendation for in vivo tracking and generational analysis in transplanted cells.[4][5] |

| B Lymphocytes | Sheep | Bolus injection (in vivo labeling) | Not Applicable | Up to 11 weeks | In vivo labeling resulted in heterogeneous fluorescence but allowed for long-term tracking and kinetic analysis.[6] |

| Mesenchymal Stem Cells (MSCs) | Rat | 20 µM | 5 minutes | Up to 21 days (in vitro) | This concentration was optimal for labeling rat MSCs with no significant effect on cell growth.[5] |

| Dendritic Cells (DCs) | Mouse | High concentration (in situ injection) | Not Applicable | 24 hours | In situ labeling of skin DCs allowed for tracking their migration to draining lymph nodes.[7] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound at a concentration of 2-5 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][5] For example, to prepare a 5 mM stock solution, dissolve 25 mg of this compound (MW: 557.47 g/mol ) in 8.96 mL of anhydrous DMSO.[2]

-

Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C. To prevent hydrolysis, it is crucial to use anhydrous DMSO and protect the stock solution from moisture.[5]

Cell Labeling Protocol for In Vivo Tracking

This protocol is a general guideline and should be optimized for each specific cell type and experimental setup.

-

Cell Preparation:

-

Labeling:

-

Dilute the this compound stock solution in PBS to the desired final working concentration (typically 0.5 - 10 µM). It is recommended to perform a titration to determine the optimal concentration for your specific cell type that provides bright staining with minimal toxicity.[8]

-

Add the diluted this compound solution to the cell suspension.

-

Incubate for 5-20 minutes at 37°C, protected from light.[5][9]

-

-

Washing:

-

To stop the labeling reaction, add an equal volume of complete culture medium containing fetal bovine serum (FBS). The proteins in the serum will quench the unreacted this compound.

-

Centrifuge the cells and discard the supernatant.

-

Wash the cell pellet at least two more times with complete culture medium or PBS to remove any unbound dye.

-

-

Cell Resuspension and Injection:

-

Resuspend the final cell pellet in an appropriate sterile buffer (e.g., PBS) for in vivo injection.

-

Determine the cell viability and concentration before injection.

-

Administer the labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

-

In Vivo Imaging and Analysis

The method for tracking this compound labeled cells in vivo will depend on the research question and the location of the cells.

-

Flow Cytometry: This is the most common method for analyzing this compound labeled cells harvested from tissues (e.g., spleen, lymph nodes, blood). It allows for the quantification of the labeled cell population and the analysis of their proliferation based on fluorescence intensity.[3][6]

-

Fluorescence Microscopy: Tissues can be harvested, sectioned, and analyzed by fluorescence or confocal microscopy to visualize the location and morphology of the labeled cells within the tissue architecture.[10]

-

Intravital Microscopy: For real-time imaging of cell migration and interactions in living animals, techniques like two-photon microscopy can be used, although the photobleaching of CFSE can be a limitation for long-term studies.[10]

Mandatory Visualizations

Mechanism of this compound Cell Labeling

Caption: Mechanism of this compound conversion to fluorescent CFSE and covalent labeling of intracellular proteins.

Experimental Workflow for In Vivo Cell Tracking with this compound

Caption: A generalized experimental workflow for in vivo cell tracking using this compound.

Discussion

Advantages of this compound for In Vivo Tracking

-

Stable Labeling: The covalent bond formed between CFSE and intracellular proteins results in a stable fluorescent signal that is retained for long durations, making it suitable for long-term tracking studies.[2][11]

-

Low Cytotoxicity at Optimal Concentrations: When used at appropriate concentrations, this compound exhibits minimal cytotoxicity and has little to no effect on cell viability and function.[2][12]

-

Bright Fluorescence: The cleaved form, CFSE, is highly fluorescent, providing a strong signal for detection by various methods.

-

Commercially Available and Well-Characterized: this compound is widely available from multiple commercial sources and has been extensively validated in the scientific literature.

Limitations and Considerations

-

Toxicity at High Concentrations: Higher concentrations of this compound can be toxic to cells, potentially leading to cell death or altered function. Therefore, it is crucial to titrate the dye to find the optimal concentration for each cell type.[4][13]

-

Fluorescence Halving with Cell Division: While advantageous for proliferation studies, the dilution of the fluorescent signal with each cell division can make it challenging to track highly proliferative cells over extended periods.[1]

-

Photobleaching: Like many fluorophores, CFSE is susceptible to photobleaching, which can be a limitation for in vivo imaging techniques that require prolonged light exposure, such as intravital microscopy.[10]

-

Potential for Altered Cell Mechanics: Some studies have suggested that high concentrations of this compound can alter the mechanical properties of cells, such as stiffness and adhesion.[14] While the biological significance of these changes in vivo is not fully understood, it is a factor to consider.

-

No Direct Effect on Signaling Pathways: While generally considered to have minimal impact on cell biology, there is a lack of extensive studies specifically investigating the direct effects of this compound on intracellular signaling pathways. Most evidence for its low impact is inferred from the normal functional outcomes of labeled cells. Researchers should be mindful of the potential for subtle, uncharacterized effects.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Fluorescence | - Degraded this compound stock solution (hydrolysis).- Suboptimal labeling concentration.- Low esterase activity in cells. | - Prepare fresh stock solution in anhydrous DMSO.- Titrate this compound concentration upwards.- Increase incubation time. |

| High Cell Death | - this compound concentration is too high.- Contamination of reagents. | - Titrate this compound concentration downwards.- Use sterile, high-quality reagents. |

| High Background Fluorescence | - Incomplete removal of unbound dye. | - Perform additional washing steps after labeling. |

| Heterogeneous Labeling | - Incomplete mixing of dye and cells.- Presence of cell clumps. | - Ensure thorough but gentle mixing during labeling.- Ensure a single-cell suspension before labeling. |

Conclusion

This compound remains a robust and reliable tool for in vivo cell tracking. Its straightforward labeling protocol, stable fluorescence, and generally low impact on cell function make it suitable for a wide range of applications in preclinical research and drug development. By carefully optimizing labeling conditions and being mindful of its limitations, researchers can effectively utilize this compound to gain valuable insights into cell fate, migration, and function within a living organism.

References

- 1. stemcell.com [stemcell.com]

- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Flow cytometric analysis of cell division by dilution of CFSE and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 5. med.virginia.edu [med.virginia.edu]

- 6. Quantifying lymphocyte kinetics in vivo using carboxyfluorescein diacetate succinimidyl ester (CFSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A CFSE-based Assay to Study the Migration of Murine Skin Dendritic Cells into Draining Lymph Nodes During Infection with Mycobacterium bovis Bacille Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tracing Tolerance and Immunity In Vivo by CFSE-Labeling of Administered Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. docs.research.missouri.edu [docs.research.missouri.edu]

- 14. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CFDA-SE Staining for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies of Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) staining for tracking cell proliferation and other applications using flow cytometry.

Core Principles of this compound Staining

Carboxyfluorescein diacetate succinimidyl ester (this compound) is a highly effective fluorescent dye used to monitor and quantify the proliferation of cells.[1] Its utility lies in its ability to be stably maintained within cells and be equally distributed to daughter cells upon division.[2]

The mechanism of this compound staining is a two-step intracellular process:

-

Cellular Entry and Activation: this compound is a cell-permeable compound that readily diffuses across the cell membrane into the cytoplasm.[3][4] Once inside the cell, the acetate (B1210297) groups of the non-fluorescent this compound molecule are cleaved by intracellular esterases.[2][3] This enzymatic reaction transforms this compound into the fluorescent and less membrane-permeable carboxyfluorescein succinimidyl ester (CFSE).[3][5]

-

Covalent Labeling: The succinimidyl ester group of CFSE then covalently reacts with free primary amines on intracellular proteins, forming stable dye-protein adducts.[1][5] This covalent bonding ensures that the fluorescent probe is retained within the cell for extended periods and is not transferred to adjacent cells.[6]

Upon cell division, the CFSE-labeled proteins are distributed approximately equally between the two daughter cells.[1][4] Consequently, each daughter cell inherits about half the fluorescence intensity of the parent cell.[1][5] This progressive halving of fluorescence with each cell division allows for the clear identification and quantification of successive generations of cells by flow cytometry.[1][5]

The following diagram illustrates the mechanism of this compound staining:

Quantitative Data Summary

The optimal concentration and incubation time for this compound staining can vary depending on the cell type and experimental application. It is recommended to perform a titration to determine the lowest possible concentration that provides effective labeling, as high concentrations can be toxic to some cells.[7][8]

| Parameter | Recommended Range | Application/Notes |

| Stock Solution Concentration | 1-10 mM in dry DMSO | Prepare 1000x the final working concentration. Aliquot and store at -20°C, protected from light and moisture.[3][7][9] |

| Working Concentration | 0.5 - 25 µM | The optimal concentration should be determined experimentally.[6][10] |

| 0.5 - 5 µM | Sufficient for most in vitro cell proliferation assays.[7][8][9] | |

| 2 - 10 µM | May be required for long-term studies or in vivo cell tracking.[8][9][10] | |

| up to 25 µM | May be necessary for microscopy applications.[6][10] | |

| Incubation Time | 5 - 20 minutes | Titrate to find the minimal effective time.[5][8] |

| Incubation Temperature | Room Temperature or 37°C | 37°C is commonly used.[1][7] |

| Excitation/Emission Maxima | ~492 nm / ~517 nm | Compatible with the 488 nm laser and standard fluorescein (B123965) (FITC) filters on most flow cytometers.[5][6] |

Detailed Experimental Protocol

The following is a general protocol for staining suspension cells with this compound. This protocol may need to be optimized for specific cell types and experimental conditions.[2] A similar protocol can be adapted for adherent cells.[10]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Complete cell culture medium (e.g., RPMI + 10% FBS)

-

Suspension of single cells

Protocol Workflow:

References

- 1. docs.research.missouri.edu [docs.research.missouri.edu]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. bio-rad.com [bio-rad.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 8. med.virginia.edu [med.virginia.edu]

- 9. Labeling with CFDA(CFSE) | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 10. lumiprobe.com [lumiprobe.com]

In-Depth Technical Guide: Understanding and Mitigating CFDA-SE Cytotoxicity at High Concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) is a widely utilized fluorescent dye for tracking cell proliferation, adhesion, and migration. Its cell permeability and covalent binding to intracellular proteins make it a robust tool for long-term cell labeling. Upon entering a viable cell, intracellular esterases cleave the acetate (B1210297) groups of this compound, rendering it fluorescent and membrane-impermeant. As cells divide, the dye is distributed equally among daughter cells, allowing for the tracking of cell generations through a stepwise reduction in fluorescence intensity.

Despite its utility, it is crucial to recognize that at high concentrations, this compound can exhibit significant cytotoxicity, leading to growth arrest and apoptosis.[1][2][3] This technical guide provides an in-depth analysis of this compound-associated cytotoxicity, offering quantitative data, detailed experimental protocols, and an examination of the potential signaling pathways involved. Understanding these cytotoxic effects is paramount for designing accurate and reliable experiments, ensuring that observed cellular responses are due to the experimental conditions rather than unintended artifacts of the labeling process.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound are dose-dependent and vary significantly across different cell types.[4] While the optimal staining concentration aims to maximize fluorescence with minimal impact on cell health, higher concentrations can adversely affect cell viability. It is consistently recommended to perform a titration to determine the lowest effective concentration for each specific cell line and experimental application.[2][3]

For in vitro experiments, a concentration range of 0.5 to 2 µM is generally considered sufficient, while tracking transplanted cells may necessitate slightly higher concentrations of 2 to 5 µM.[2][3]

Table 1: Recommended Concentration Ranges of this compound for Different Applications

| Application | Recommended this compound Concentration (µM) | Key Considerations |

| In Vitro Proliferation Assays | 0.5 - 5 | Titration is critical to find the lowest effective concentration that provides a strong signal without impacting proliferation rates. |

| In Vivo Cell Tracking | 2 - 10 | Higher concentrations may be needed for long-term tracking to ensure the signal remains detectable after multiple cell divisions. |

| Cytotoxicity Assays | Variable (Dose-response) | A range of concentrations should be tested to determine the IC50 value and the dose-dependent effect on cell viability. |

Note: The optimal concentration is highly cell-type dependent and must be empirically determined.

Experimental Protocols

To accurately assess the cytotoxicity of this compound, standardized and well-defined protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 5 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Labeling:

-

Prepare a range of this compound working solutions in serum-free medium or PBS.

-

Wash the cells once with PBS.

-

Add the this compound working solutions to the respective wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include an unlabeled control group.

-

Remove the this compound solution and wash the cells twice with complete medium.

-

-

Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Protocol 2: Assessing this compound-Induced Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound as described in Protocol 1. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.

-

Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

PI Staining: Add 5 µL of PI staining solution.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways in this compound-Induced Cytotoxicity

High concentrations of this compound are known to induce apoptosis, a form of programmed cell death. While the precise signaling cascade initiated by this compound is not extensively detailed in the literature, the general mechanisms of apoptosis provide a framework for understanding its potential action. Apoptosis is primarily executed through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that orchestrate the dismantling of the cell.[7][8]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is often triggered by cellular stress, such as that which may be induced by high concentrations of a reactive dye like this compound.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak).[9] These proteins can oligomerize and form pores in the outer mitochondrial membrane, leading to MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[10][11]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome. This proximity leads to the auto-activation of caspase-9.[7]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, -6, and -7.[7]

-

Cellular Dismantling: These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[12]

Caption: The intrinsic apoptosis pathway potentially induced by high this compound concentrations.

Experimental Workflow for Assessing this compound Cytotoxicity

A logical workflow is crucial for systematically evaluating the cytotoxic effects of this compound.

Caption: A typical experimental workflow for evaluating this compound cytotoxicity.

Logical Relationship: this compound Concentration and Cellular Effects

The relationship between the concentration of this compound and its effects on cells can be visualized as a continuum.

Caption: The relationship between this compound concentration and cellular outcomes.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. med.virginia.edu [med.virginia.edu]

- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 4. researchgate.net [researchgate.net]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. bosterbio.com [bosterbio.com]